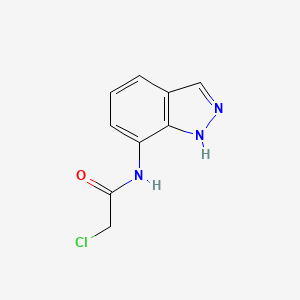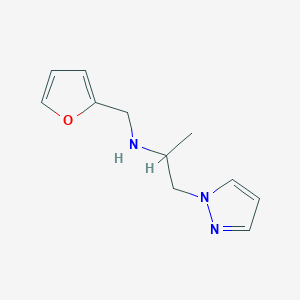![molecular formula C13H16N4O2 B7557995 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)
4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline, also known as NTMP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. NTMP is a member of the aniline family of compounds and is known for its unique chemical properties, which make it an ideal candidate for use in a variety of research applications. In
Mecanismo De Acción
The mechanism of action of 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline involves the inhibition of enzyme activity through the formation of a covalent bond between the compound and the enzyme. The exact mechanism of this process is not yet fully understood and requires further research.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound is cytotoxic to certain cancer cell lines, making it a potential candidate for the development of cancer treatments. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline in lab experiments is its unique chemical properties, which make it an ideal candidate for a variety of research applications. However, the compound can be difficult to synthesize and purify, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline. One area of research is the development of new drugs based on the compound's inhibitory effects on enzyme activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis and purification of this compound can be optimized to improve its use in a variety of research applications.
Conclusion:
In conclusion, this compound is a compound with unique chemical properties that make it an ideal candidate for use in scientific research. The compound has been shown to have potential applications in the development of new drugs and the study of enzyme kinetics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Overall, this compound is a promising compound that has the potential to make a significant impact in the field of scientific research.
Métodos De Síntesis
The synthesis of 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline involves the reaction of 4-nitroaniline with 1,3,5-trimethylpyrazole in the presence of a catalyst. The reaction takes place under reflux conditions and results in the formation of this compound as a yellow crystalline solid. The purity of the compound can be improved by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline has been used in a variety of scientific research applications, including the development of new drugs and the study of enzyme kinetics. The compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs. Additionally, this compound has been used in the study of enzyme kinetics, allowing researchers to better understand the mechanisms of action of various enzymes.
Propiedades
IUPAC Name |
4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-9-13(10(2)16(3)15-9)8-14-11-4-6-12(7-5-11)17(18)19/h4-7,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKWDIIZCQKOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)
![4-[3-[3-(Hydroxymethyl)anilino]butyl]phenol](/img/structure/B7557924.png)
![[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7557931.png)
![methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)
![[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea](/img/structure/B7557943.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B7557944.png)


![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)
![4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)

![2-[3-(Cycloheptylamino)phenoxy]acetamide](/img/structure/B7558009.png)
![N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7558015.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)